molecular formula C18H30N2O10 B15328473 (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid

(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid

Cat. No.: B15328473
M. Wt: 434.4 g/mol
InChI Key: NXIXQYVDQNKQPF-LUHWTZLKSA-N
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Description

The compound (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid (hereafter referred to as Compound A) is a cyclohexene carboxylic acid derivative with stereospecific substitutions. Its structure includes:

  • A pentan-3-yloxy group at position 2.
  • Acetamido and amino groups at positions 4 and 5, respectively.
  • A carboxylic acid moiety at position 1.

Compound A is structurally related to intermediates in antiviral drug synthesis, such as oseltamivir derivatives, due to its cyclohexene core and functional group positioning .

Properties

Molecular Formula

C18H30N2O10

Molecular Weight

434.4 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C14H24N2O4.C4H6O6/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;5-1(3(7)8)2(6)4(9)10/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+;/m0./s1

InChI Key

NXIXQYVDQNKQPF-LUHWTZLKSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of (3R,4R,5S)-5-Amino-4-Acetamido-3-(Pentan-3-Yloxy)Cyclohex-1-Ene-1-Carboxylic Acid

Zinc Dust–Ammonium Chloride Reduction Method

The industrial-scale synthesis of Compound A, a key intermediate in oseltamivir phosphate (Tamiflu®) production, employs a regioselective reduction of ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (Compound 13). This method avoids the formation of the dihydro impurity (RRT 0.85) through optimized reagent selection:

  • Reagents : Zinc dust (90.84 g per 100 g substrate), ammonium chloride (61.64 g in 300 mL water), isopropyl alcohol (500 mL), and methylene chloride (150 mL).
  • Conditions : Reaction at 18–20°C for 1 hour, followed by cooling to 5–15°C and ammonium hydroxide (100 mL) addition.
  • Workup : Organic layers are extracted with methylene chloride, dried over sodium sulfate, and co-distilled with acetone under reduced pressure.
  • Yield : >85% with <0.5% dihydro impurity, eliminating the need for multiple purifications.
Table 1: Comparison of Reduction Methods for Compound A
Reducing System Solvent Temperature (°C) Impurity Level Yield (%)
Zn/NH4Cl Isopropyl alcohol 18–20 <0.5% 85–90
NaBH4/MoO3 Methanol 25–30 2.1% 72–78
H2/Pd-C Ethyl acetate 50–60 1.8% 68–75

Ring-Closing Olefin Metathesis (RCM) Approach

An alternative route from D-ribose involves constructing the cyclohexene core via RCM:

  • D-Ribose Derivatization : Protection of hydroxyl groups as benzyl ethers, followed by oxidation to a diene intermediate.
  • RCM Catalysis : Use of Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
  • Functionalization : Sequential azide introduction at C5 via triflate displacement and acetamide formation at C4 using acetic anhydride.
  • Key Advantage : Enantiomeric excess >99% due to substrate-controlled stereochemistry.

Preparation of 2,3-Dihydroxybutanedioic Acid

Maleic Anhydride Oxidation with Tungsten Catalysts

The Chinese patent CN102452932B details a scalable synthesis of L-(+)-tartaric acid (Compound B) from maleic anhydride:

  • Catalytic System : Sodium/potassium wolframate (1–1.5 g) with potassium iodate (0.5–0.6 mol) and iodine (0.5–0.6 mol).
  • Conditions : Reflux in water at 100–105°C for 4–6 hours, yielding crude (2R,3R)-2,3-dihydroxybutanedioic acid anhydride.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) provides optically pure L-(+)-tartaric acid ([α]D25 +12.7°).
Table 2: Optimization of Maleic Anhydride Oxidation
Catalyst KI (mol) I2 (mol) Time (h) Yield (%) Optical Purity (%)
Na2WO4 0.50 0.50 4 57.4 98.5
K2WO4 0.55 0.55 6 62.3 99.2
K2WO4 0.60 0.60 5 65.4 99.8

Diethyl D-Tartrate Hydrolysis

Gui Lu’s method converts diethyl D-tartrate to Compound B via acid-catalyzed hydrolysis:

  • Reagents : 6 M HCl (10 equiv), reflux at 110°C for 8 hours.
  • Workup : Neutralization with NaOH, followed by ion-exchange chromatography (Amberlite IR-120).
  • Yield : 92–95% with >99% enantiomeric excess.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Compound A : The Zn/NH4Cl method outperforms RCM in scalability (batch sizes >100 kg) but requires stringent temperature control.
  • Compound B : Maleic anhydride oxidation is cost-effective for bulk production, whereas diethyl tartrate hydrolysis suits high-purity applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Medicine: The compound could be investigated for potential therapeutic applications, such as drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid exerts its effects depends on its interactions with molecular targets and pathways. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs of Compound A are summarized in Table 1, highlighting substituent differences and molecular properties.

Table 1: Structural Comparison of Compound A and Analogs
Compound Name / ID Molecular Formula Key Substituents/Modifications Source (Evidence ID)
Compound A C₁₄H₂₄N₂O₄ -NH₂ (C5), -NHAc (C4), pentan-3-yloxy (C3), -COOH (C1)
1SJ (PDB ID) C₁₅H₂₆N₄O₄ -C(NH₂)NH₂ (C3), pentan-3-yloxy (C5), -COOH (C1)
Ethyl ester derivative C₁₆H₂₆N₂O₄ Ethyl ester (-COOEt) at C1 instead of -COOH
Azido derivative (CAS 79692-37-8) C₁₄H₂₄N₄O₃ -N₃ (C5), ethyl ester (-COOEt) at C1
Nitro derivative (CAS 1226768-17-7) C₁₆H₂₆N₂O₆ -NO₂ (C5), ethyl ester (-COOEt) at C1
Glycosylated analog C₂₄H₃₇N₃O₁₀ Tetrahydro-2H-pyran-2-yl (sugar moiety) at C5
Key Observations:

Functional Group Impact: Carboxylic Acid vs. Azido/Nitro Groups: The azido (N₃) and nitro (NO₂) substitutions at C5 () introduce steric and electronic changes, which may affect binding interactions in biological systems. Sugar Moieties: Glycosylation () enhances hydrophilicity and could improve target specificity in antiviral applications.

Stereochemical Specificity :
All analogs retain the (3R,4R,5S) configuration, critical for maintaining spatial alignment of functional groups in enzyme-binding pockets (e.g., neuraminidase in influenza viruses) .

Computational Similarity Metrics

highlights the use of Tanimoto and Dice similarity indexes to quantify structural overlap between compounds.

  • Tanimoto_Morgan : Evaluates substructural fingerprints; high scores suggest shared ring systems or functional groups.
  • Dice_MACCS : Focuses on 2D fragment-based similarity.

For example, the ethyl ester derivative () may exhibit moderate similarity to Compound A due to the conserved cyclohexene core, whereas glycosylated analogs () would score lower due to added complexity.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Compound A Ethyl Ester Derivative Azido Derivative
Molecular Weight 284.35 g/mol 342.39 g/mol 296.36 g/mol
LogP (Predicted) 1.2 2.8 1.5
Hydrogen Bond Donors 4 3 3
Hydrogen Bond Acceptors 7 7 6
Key Observations:
  • Lipophilicity : Ethyl ester derivatives (LogP ~2.8) are more membrane-permeable than Compound A (LogP ~1.2), favoring oral absorption .
  • Hydrogen Bonding: The amino and carboxylic acid groups in Compound A enhance solubility but may limit blood-brain barrier penetration.

Biological Activity

The compound (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid is a complex organic molecule with significant biological activity, particularly as a potential therapeutic agent against influenza viruses. This article explores its biological activity, mechanisms of action, and relevant case studies.

The primary biological activity of this compound is linked to its role as a neuraminidase inhibitor . Neuraminidase is an enzyme critical for the replication of influenza viruses. By inhibiting this enzyme, the compound can prevent the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.

Inhibition Potency

Research has shown that derivatives of this compound exhibit varying degrees of inhibition against different strains of neuraminidase. For instance, studies have reported that certain derivatives have IC50 values (the concentration required to inhibit 50% of the enzyme activity) in the low nanomolar range against both wild-type and resistant strains of influenza viruses, such as H1N1 and H5N1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound's structure can significantly influence its inhibitory potency. For example, the introduction of different substituents on the cyclohexene ring has been shown to enhance binding affinity for neuraminidase, leading to improved antiviral activity .

Table 1: Inhibition Potency of Derivatives

Compound NameStrainIC50 (nM)
OseltamivirH1N14.45
Compound AH5N11630
Compound BH3N2<10
Compound CH5N8<10

Data sourced from recent pharmacological studies on neuraminidase inhibitors .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the efficacy of (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid against oseltamivir-resistant strains of influenza A virus. The results indicated that specific derivatives maintained potent inhibitory effects even against these resistant strains, highlighting their potential as alternative antiviral agents in clinical settings .

Case Study 2: Pharmacokinetics and Toxicity

Another study focused on the pharmacokinetics and toxicity profiles of this compound. It was found that when administered in controlled doses, the compound exhibited favorable absorption and distribution characteristics in vivo. Toxicity assessments showed minimal adverse effects at therapeutic doses, suggesting a promising safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1: Introduction of the pentan-3-yloxy group via nucleophilic substitution under anhydrous conditions, using a tertiary alcohol and a catalytic acid .
  • Step 2: Acetylation of the amino group using acetic anhydride in a polar aprotic solvent (e.g., DMF) at 0–25°C .
  • Step 3: Cyclohexene ring formation via intramolecular Heck coupling or acid-catalyzed cyclization, monitored by HPLC for intermediate purity .
  • Final Step: Hydrolysis of ester groups (e.g., ethyl esters) using aqueous NaOH or enzymatic methods to yield the carboxylic acid .

Key Data:

StepReagent/ConditionsYield RangeReference
Pentan-3-yloxy additionKOtBu, THF, 0°C70–85%
AcetylationAc₂O, DMF, 25°C90–95%
CyclizationPd(OAc)₂, 80°C60–75%

Q. How should researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., PDB ID 1SJ provides analogous cyclohexene derivatives) .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations to confirm axial/equatorial substituents on the cyclohexene ring .
  • Optical Rotation: Compare experimental [α]D values with literature data for enantiomeric purity (e.g., PubChem entries for related structures) .

Q. What purification techniques are effective for isolating the target compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) for intermediates .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water for carboxylic acid derivatives) to achieve >95% purity .
  • HPLC: Apply reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for final purification .

Advanced Research Questions

Q. How do variations in protecting groups impact synthetic yield and stereoselectivity?

Methodological Answer:

  • Amino Group Protection: Boc groups (tert-butoxycarbonyl) may reduce steric hindrance compared to acetyl, improving cyclization yields (e.g., 78% vs. 60% for azido intermediates) .
  • Ester vs. Phosphate Groups: Ethyl esters () simplify handling, while phosphate salts enhance solubility for biological assays but require stringent pH control during hydrolysis .
  • Stereochemical Drift: Bulky groups (e.g., pentan-3-yloxy) can stabilize transition states, reducing racemization during cyclization (confirmed by chiral HPLC) .

Data Contradiction Example:

Protecting GroupCyclization YieldRacemization RiskReference
Acetyl60%High (5–10%)
Boc78%Low (<2%)

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Purity Validation: Use orthogonal methods (HPLC, LC-MS) to rule out impurities affecting bioactivity (e.g., azido byproducts in vs. pure carboxylic acid in ) .
  • Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols; variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) explain divergent antibacterial results .
  • Structural Analogues: Compare activity of ethyl ester precursors () vs. free acids to assess hydrolysis-dependent activation .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Temperature Control: Exothermic reactions (e.g., acetylation) require jacketed reactors to prevent racemization at >25°C .
  • Catalyst Loading: Reduce Pd(OAc)₂ usage in cyclization steps via ligand-accelerated catalysis (e.g., BINAP ligands) to minimize costs and metal residues .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry in real-time during large-scale runs .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., penicillin-binding proteins) to model binding affinity .
  • MD Simulations: Analyze stability of hydrogen bonds between the acetamido group and active-site residues over 100-ns trajectories .
  • QSAR Models: Correlate substituent electronegativity (e.g., pentan-3-yloxy vs. shorter alkoxy chains) with antibacterial potency .

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